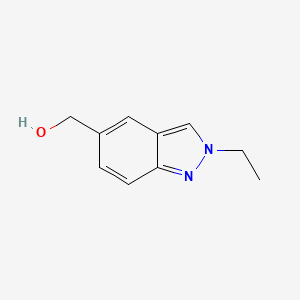

(2-Ethyl-2H-indazol-5-yl)methanol

Descripción

(2-Ethyl-2H-indazol-5-yl)methanol is an indazole derivative characterized by an ethyl group at the 2-position of the indazole ring and a hydroxymethyl (-CH2OH) substituent at the 5-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structure enables hydrogen bonding and hydrophobic interactions, making it valuable in drug design. The compound has been utilized in the preparation of quinoline-pyrazole hybrids, as demonstrated in the synthesis of compound 104c (a derivative with antimicrobial activity) via cyclocondensation reactions .

Propiedades

Fórmula molecular |

C10H12N2O |

|---|---|

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

(2-ethylindazol-5-yl)methanol |

InChI |

InChI=1S/C10H12N2O/c1-2-12-6-9-5-8(7-13)3-4-10(9)11-12/h3-6,13H,2,7H2,1H3 |

Clave InChI |

CXYUCLJDIXVTAQ-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=C2C=C(C=CC2=N1)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following structurally related indazole derivatives have been studied for their physicochemical and biological properties:

Key Observations :

- Polarity: The hydroxymethyl group in (2-Ethyl-2H-indazol-5-yl)methanol increases water solubility compared to its 5-ethyl or 5-nitro analogs (e.g., metronidazole derivatives) .

- Bioactivity: Substitution at the 5-position significantly impacts biological activity. For example, amino groups (as in 2-(5-Amino-2H-indazol-2-yl)ethanol) enhance binding to amine receptors, while sulfonyl groups (e.g., compound 10-F523438) improve metabolic stability .

- Synthetic Utility: (2-Ethyl-2H-indazol-5-yl)methanol is preferred in multicomponent reactions due to its balanced reactivity, whereas bulkier derivatives (e.g., 3-ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol) require longer reaction times .

Yield Comparison :

- (2-Ethyl-2H-indazol-5-yl)methanol derivatives: 50–76% yields .

- Amino-substituted indazoles: 60–85% yields (lower due to side reactions) .

Physicochemical Data

| Parameter | (2-Ethyl-2H-indazol-5-yl)methanol | 2-(5-Amino-2H-indazol-2-yl)ethanol | 3-Ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 0.9 | 2.4 |

| Solubility (mg/mL, H2O) | 12.5 | 25.3 | 5.7 |

| Melting Point (°C) | 148–150 | 162–164 | 185–187 |

Notes:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.